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Introduction:

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved

post-translational modification (PTM) that plays a crucial role in regulating a wide range of

cellular processes, including gene transcription, metabolism, and cellular proliferation.[1] The

identification of Khib sites on proteins is essential for understanding their functional significance

and for the development of novel therapeutics targeting this modification. This document

provides a detailed protocol for the identification of Khib sites on proteins using a combination

of immunoaffinity enrichment and liquid chromatography-tandem mass spectrometry (LC-

MS/MS). Additionally, it outlines a bioinformatics workflow for data analysis and provides

information on computational tools for Khib site prediction.

I. Experimental Protocol: Identification of Khib Sites
This protocol outlines the key steps for the enrichment and identification of Khib-modified

peptides from a complex protein mixture.

Protein Extraction and Digestion
Cell Lysis:
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Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and

phosphatase inhibitors) on ice for 30 minutes, with vortexing every 10 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein extract.

Protein Quantification:

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

BCA assay).

Reduction and Alkylation:

To denature the proteins and prepare them for digestion, add dithiothreitol (DTT) to a final

concentration of 10 mM and incubate at 56°C for 30 minutes.

Cool the sample to room temperature and add iodoacetamide (IAA) to a final

concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature.

Protein Digestion:

Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration

of urea or other denaturants.

Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at

37°C.[2]

Enrichment of Khib-Modified Peptides
This step utilizes a pan-specific anti-Khib antibody to specifically isolate peptides containing the

Khib modification.[1][3]

Antibody-Bead Conjugation:
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Couple a pan-specific anti-2-hydroxyisobutyryllysine antibody to protein A/G agarose or

magnetic beads according to the manufacturer's instructions.

Immunoaffinity Enrichment:

Incubate the digested peptide mixture with the antibody-conjugated beads overnight at

4°C with gentle rotation.[1]

The peptide mixture should be dissolved in a neutral pH buffer, such as NETN buffer (50

mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Nonidet P-40), to facilitate binding.

[1]

Washing:

Wash the beads extensively to remove non-specifically bound peptides. A typical washing

procedure includes:

Three washes with NETN buffer.[1]

Two washes with ETN buffer (50 mM Tris-Cl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[1]

Three washes with water.[1]

Elution:

Elute the enriched Khib-modified peptides from the beads using an acidic elution buffer,

such as 0.1% trifluoroacetic acid (TFA).

LC-MS/MS Analysis
The enriched peptides are then separated by liquid chromatography and analyzed by tandem

mass spectrometry to determine their sequences and identify the Khib modification sites.

Liquid Chromatography (LC):

Load the eluted peptides onto a reversed-phase C18 column.
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Separate the peptides using a linear gradient of acetonitrile in 0.1% formic acid. A typical

gradient might be 5-35% acetonitrile over 60 minutes.

Tandem Mass Spectrometry (MS/MS):

Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive

or Orbitrap).

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the

most abundant precursor ions are selected for fragmentation by higher-energy collisional

dissociation (HCD).

Set the mass tolerance for precursor ions to 10 ppm and for fragment ions to 0.02 Da.[4]

II. Bioinformatics Workflow for Khib Site
Identification
The raw MS/MS data is processed using a bioinformatics pipeline to identify Khib-modified

peptides and proteins.

Database Search:

Search the raw MS/MS spectra against a protein sequence database (e.g., Swiss-Prot)

using a search engine such as MaxQuant or SEQUEST.

Specify 2-hydroxyisobutyrylation of lysine as a variable modification.

Set the false discovery rate (FDR) to less than 1% for both peptide and protein

identification.

Site Localization:

Use algorithms like the Ascore or PTM-Score to confidently localize the Khib modification

to specific lysine residues within the identified peptides.

Functional Enrichment Analysis:
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Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG)

pathway enrichment analysis on the list of identified Khib-modified proteins to identify

over-represented biological processes, molecular functions, cellular components, and

signaling pathways. Tools such as DAVID or clusterProfiler can be used for this analysis.

III. Quantitative Data Presentation
Performance of Khib Site Prediction Tools
Several computational tools have been developed to predict Khib sites from protein sequences.

The performance of these tools is typically evaluated using metrics such as sensitivity,

specificity, accuracy, and the area under the receiver operating characteristic curve (AUC).

Below is a summary of the reported performance of some Khib site prediction tools.

Tool
Sensitivit
y (Sn)

Specificit
y (Sp)

Accuracy
(Acc)

MCC AUC
Referenc
e

DeepKhib

(Human)
- - - - 0.860

iLys-Khib

(Human)
- - - - 0.756 [5]

HyLightKhi

b (Human)
- - - - 0.893 [6]

HyLightKhi

b (Rice)
- - - - 0.847 [6]

MusiteDee

p
- - - -

>0.824

(avg)
[7][8][9]

Note: Direct comparison of performance metrics across different studies can be challenging

due to variations in datasets and evaluation methods. MCC (Matthews Correlation Coefficient)

is a balanced measure that takes into account true and false positives and negatives.

IV. Mandatory Visualizations
Experimental Workflow for Khib Site Identification
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Figure 1. Experimental workflow for identifying Khib sites.

Signaling Pathway: Khib Regulation of Glycolysis
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Figure 2. Khib modification of key enzymes in the glycolysis pathway.

Signaling Pathway: Khib in MAPK Signaling
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Figure 3. Khib modification in the MAPK signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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